2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride
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Overview
Description
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinuclidine core, which is a bicyclic amine, and a methylene group attached to the 2-position. The presence of the 3,4-xylyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of quinuclidine with a suitable halide, followed by the introduction of the methylene group through a Wittig reaction. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the quinuclidine core or the methylene group.
Substitution: The aromatic ring in the 3,4-xylyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride involves its interaction with specific molecular targets. The quinuclidine core can interact with receptors or enzymes, modulating their activity. The methylene and 3,4-xylyl groups may contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-methyl-2-methylene-3-(3,4-xylyl)quinuclidinium iodide: Shares a similar quinuclidine core but differs in the presence of a hydroxy group and iodide salt.
2-Methylene-3-(3,4-dimethylphenyl)-3-quinuclidinol: Similar structure with variations in the aromatic substituents.
Uniqueness
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its distinct structure allows for diverse applications and interactions that may not be achievable with similar compounds.
Properties
CAS No. |
82380-45-8 |
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Molecular Formula |
C16H22ClNO |
Molecular Weight |
279.80 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-2-methylidene-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO.ClH/c1-11-4-5-15(10-12(11)2)16(18)13(3)17-8-6-14(16)7-9-17;/h4-5,10,14,18H,3,6-9H2,1-2H3;1H |
InChI Key |
RHZMNUBJUBLWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C3CCN(C2=C)CC3)O)C.Cl |
Origin of Product |
United States |
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